3-(2,2-Difluoropropoxy)azetidine
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Overview
Description
3-(2,2-Difluoropropoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the difluoropropoxy group in this compound further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,2-Difluoropropoxy)azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but may require specific reaction conditions to overcome inherent challenges.
Another method involves ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . These methods provide various pathways to synthesize azetidines with different functional groups, including the difluoropropoxy group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoropropoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The difluoropropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized azetidines.
Scientific Research Applications
3-(2,2-Difluoropropoxy)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(2,2-Difluoropropoxy)azetidine is unique due to its four-membered ring structure combined with the difluoropropoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H11F2NO |
---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3-(2,2-difluoropropoxy)azetidine |
InChI |
InChI=1S/C6H11F2NO/c1-6(7,8)4-10-5-2-9-3-5/h5,9H,2-4H2,1H3 |
InChI Key |
KCPSXLAIVPNFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CNC1)(F)F |
Origin of Product |
United States |
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